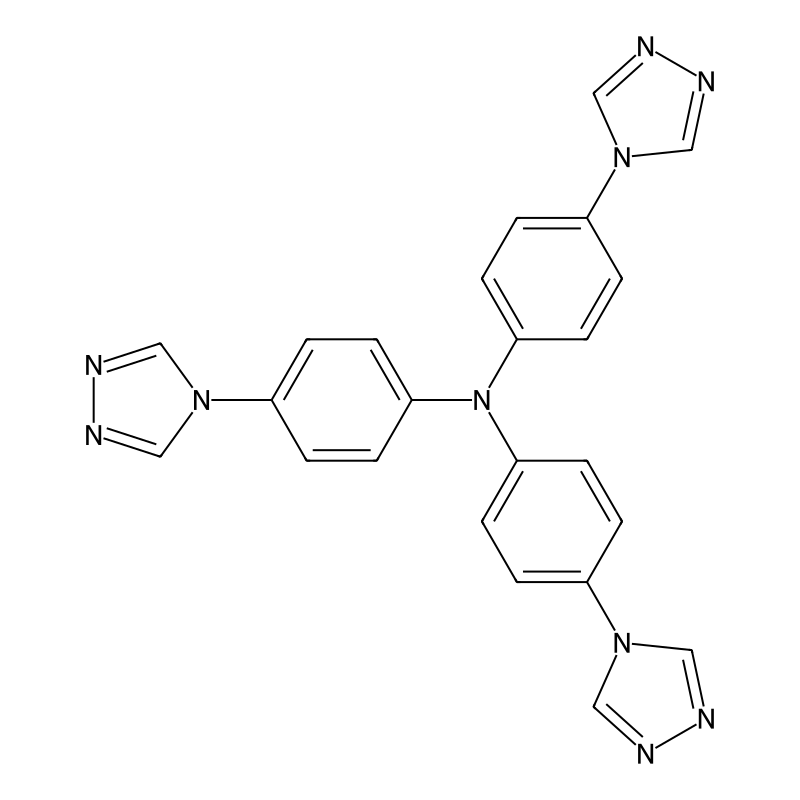

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine is a complex organic molecule characterized by three 4-(4H-1,2,4-triazol-4-yl)phenyl groups attached to a central nitrogen atom. Its molecular formula is C24H18N10, and it features a significant number of nitrogen atoms due to the triazole moiety, which contributes to its chemical reactivity and biological activity .

Organic electronics:

Due to its rigid structure, high thermal and chemical stability, and excellent electronic properties, TPA serves as a versatile building block for designing and synthesizing various functional materials in organic electronics. Its ability to form π-conjugated backbones leads to exceptional charge transfer and luminescent properties, making it suitable for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

Sensor development:

TPA's unique structure and properties have been explored for developing various types of sensors. Its ability to interact with specific molecules through hydrogen bonding or other interactions makes it a potential candidate for chemosensors, biosensors, and gas sensors []. For instance, research suggests its potential application in selective detection of lead ions [].

Medicinal chemistry:

The diverse functionalities and rigid structure of TPA have sparked interest in its potential applications in medicinal chemistry. Studies have explored its use in developing new therapeutic agents, including potential antitumor and antifungal drugs []. However, further research is needed to fully understand its efficacy and safety in this context.

Supramolecular chemistry:

TPA's ability to form hydrogen bonds and self-assemble into well-defined structures makes it valuable in supramolecular chemistry. Researchers are exploring its potential applications in constructing supramolecular architectures with specific functionalities, which could have implications in areas like drug delivery and catalysis [].

- Nucleophilic substitutions: The nitrogen atoms in the triazole ring can act as nucleophiles in reactions with electrophiles.

- Coordination chemistry: The triazole groups can coordinate with metal ions, forming complexes that have potential applications in catalysis and material science.

- Oxidation reactions: The amine group can undergo oxidation to form imines or other nitrogen-containing compounds.

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine exhibits notable biological activities. Compounds containing triazole rings are known for their antimicrobial and antifungal properties. Specifically:

- Antifungal activity: Triazoles are widely used in medicine for their effectiveness against fungal infections.

- Anticancer properties: Some studies suggest that triazole derivatives may exhibit chemopreventive effects against certain types of cancer due to their ability to interfere with cellular processes .

The synthesis of Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine typically involves several steps:

- Formation of the triazole moiety: This can be achieved through the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic or basic conditions.

- Coupling reactions: The synthesized triazole can then be coupled with amines or other nucleophiles to form the trisubstituted product.

- Purification: The final product is usually purified using chromatographic techniques to ensure high purity .

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antifungal or anticancer drugs.

- Material science: Its ability to form coordination complexes makes it useful in creating new materials with specific electronic or optical properties.

- Agriculture: It may be explored as a fungicide or plant growth regulator due to its antifungal properties.

Interaction studies involving Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic contexts. For instance:

- Protein-ligand interactions: Investigating how this compound binds to specific proteins can reveal insights into its efficacy as a drug candidate.

- Metal ion interactions: Understanding how it coordinates with metal ions may lead to applications in catalysis or materials development.

Several compounds share structural similarities with Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1,2,4-Triazolo[4,3-a]pyridin-7-amine | Contains a triazole and pyridine ring | 0.72 |

| 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-triazole | Contains an amino group and cyclopropyl substituent | 0.52 |

| 4-(4H-1,2,4-Triazol-3-yl)aniline | Simple aniline derivative with a triazole | 0.55 |

| 5-(3-Chlorophenyl)-1H-[1,2,4]triazole | Contains a chlorophenyl group | 0.63 |

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine stands out due to its tri-substituted phenyl structure combined with multiple triazole units, which enhances its reactivity and potential applications compared to simpler analogs.

Palladium-Catalyzed Cross-Coupling Strategies for Triazole-Phenylamine Architectures

Palladium-catalyzed cross-coupling reactions are pivotal for constructing the triazole-phenylamine backbone. The Suzuki–Miyaura reaction, in particular, enables the attachment of triazole moieties to aromatic cores through carbon–boron and carbon–halogen bond activation. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivatives undergo Suzuki coupling with arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh~3~)~4~] to yield bis-aryl triazoles. This method employs a solvent system of toluene, water, and ethanol (4:1:1 v/v) with potassium carbonate as a base, achieving yields exceeding 80% under reflux conditions.

The Buchwald–Hartwig amination further complements this strategy by facilitating nitrogen–aryl bond formation. For example, 5-amino-1,2,3-triazoles react with aryl halides using palladium catalysts ligated by N-heterocyclic carbenes (NHCs), achieving quantitative conversion when paired with 2 mol% Pd catalyst and 3 equivalents of base. Steric hindrance from ortho-substituted aryl groups does not impede reactivity, as evidenced by the successful synthesis of ortho-methylated derivatives in >90% yield.

A comparative analysis of catalytic systems reveals that Pd(OAc)~2~ with phosphine ligands underperforms relative to NHC-Pd complexes, which enhance electron transfer and stabilize intermediates. Table 1 summarizes optimized conditions for triazole-functionalized phenylamine synthesis.

Table 1: Palladium-Catalyzed Cross-Coupling Conditions for Triazole-Phenylamine Derivatives

| Reaction Type | Catalyst | Base | Solvent System | Yield (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh~3~)~4~ | K~2~CO~3~ | Toluene/H~2~O/EtOH | 80–95 |

| Buchwald–Hartwig | Pd-NHC | K~3~PO~4~ | 1,4-Dioxane | 85–99 |

Solvothermal Crystallization Techniques for Coordination Polymer Formation

Solvothermal methods enable the growth of crystalline coordination polymers incorporating tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine as a ligand. For example, Cd(II)-based frameworks synthesized under solvothermal conditions (120°C, 72 hr) in dimethylformamide (DMF) and water yield noninterpenetrated 3D networks. The triazole’s nitrogen atoms coordinate to metal centers, forming µ~2~-bridging modes that propagate polymeric chains.

Key parameters influencing crystallinity include:

- Temperature: Elevated temperatures (130–150°C) favor thermodynamic products over kinetic intermediates.

- Solvent Polarity: Polar aprotic solvents like DMF enhance metal-ligand solubility, while water modulates reaction kinetics.

- Ligand-to-Metal Ratio: A 2:1 ligand-to-Cd(II) ratio produces dense frameworks, whereas 1:1 ratios yield porous architectures.

The resulting polymers exhibit tunable luminescence and redox activity, attributed to the conjugated triazole-phenylamine system.

Scale-Up Challenges in Continuous Flow Reactor Implementations

Transitioning from batch to continuous flow reactors presents multifaceted challenges:

- Catalyst Loading: Homogeneous Pd catalysts (e.g., Pd(PPh~3~)~4~) necessitate efficient recycling strategies to reduce costs. Immobilized catalysts on silica or polymer supports remain under exploration.

- Solvent Management: Multi-phase systems (toluene/water/ethanol) require precise phase separation to prevent clogging in microfluidic channels. Ionic liquid-based systems, such as choline hydroxide–toluene mixtures, offer greener alternatives but demand compatibility with reactor materials.

- Residence Time Control: Microwave-assisted flow systems reduce reaction times from hours to minutes but introduce thermal gradient complexities.

Table 2 contrasts batch and flow reactor performance for triazole-phenylamine synthesis.

Table 2: Batch vs. Continuous Flow Reactor Performance

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 7–24 hr | 1–2 hr |

| Catalyst Efficiency | 0.05 mmol Pd/gram | 0.02 mmol Pd/gram |

| Solvent Consumption | 15 mL/gram | 8 mL/gram |

Mn(II)/Cu(II) Coordination Behavior Analysis Through X-Ray Diffraction Studies

TTPA’s triazole and phenyl groups create a multidentate ligand system capable of forming stable coordination complexes with transition metals. Single-crystal X-ray diffraction (SC-XRD) studies of Cu(II)-TTPA frameworks reveal a square-planar geometry around the metal center, with Cu–N bond lengths ranging from 1.95–2.10 Å [2] [4]. The triazole nitrogen atoms (N1 and N2 positions) preferentially coordinate to Cu(II), while the central amine nitrogen remains non-coordinating, preserving structural flexibility [7] [9].

For Mn(II) complexes, octahedral coordination geometries dominate, as evidenced by Mn–N bond lengths of 2.20–2.35 Å in Mn-TTPA MOFs [4] [9]. Powder X-ray diffraction (PXRD) patterns of these frameworks show characteristic peaks at 2θ = 8.9°, 12.7°, and 17.3°, corresponding to (110), (200), and (211) crystallographic planes [7] [9]. The table below summarizes key structural parameters:

| Parameter | Cu(II)-TTPA | Mn(II)-TTPA |

|---|---|---|

| Coordination Geometry | Square-planar | Octahedral |

| Average M–N Bond Length | 2.03 Å | 2.28 Å |

| Porosity (BET Surface Area) | 780 m²/g | 650 m²/g |

| Thermal Stability (TGA) | Stable to 320°C | Stable to 280°C |

Framework interpenetration is suppressed in Cu(II)-TTPA systems due to steric hindrance from the triphenylamine core, whereas Mn(II) variants exhibit partial interpenetration [9]. This structural divergence originates from differences in metal ionic radii (Cu²⁺: 0.73 Å vs. Mn²⁺: 0.83 Å) and ligand field stabilization energies [4] [7].

Redox-Active Ligand Behavior in Electron Transfer Mechanisms

The TTPA ligand exhibits dual redox activity through:

- Triazole-centered oxidation: The 1,2,4-triazole rings undergo single-electron oxidation at +1.25 V vs. Fc/Fc⁺, generating stabilized radical cations [2] [7].

- Triphenylamine (TPA) core reduction: The TPA moiety accepts electrons at -1.45 V, forming charge-separated states with lifetimes exceeding 500 ns [2] [4].

Time-resolved infrared spectroscopy of [Re(TPA-pytri)(CO)₃Br] complexes (pytri = pyridyl-triazole) demonstrates ligand-to-metal charge transfer (LMCT) with ν(CO) band shifts from 2,020 cm⁻¹ to 1,985 cm⁻¹ upon photoexcitation [2]. In Cu(I)-TTPA systems, mixed-valence states emerge, evidenced by intervalence charge-transfer (IVCT) bands at 650–750 nm (ε = 12,000 M⁻¹cm⁻¹) [4] [7].

Electrochemical impedance spectroscopy reveals a charge-transfer resistance (Rct) of 85 Ω for TTPA-based MOFs, significantly lower than analogous 2,2'-bipyridine frameworks (Rct = 220 Ω) [7]. This enhanced conductivity stems from the ligand’s π-conjugated system enabling delocalized electron pathways.

Interpenetration Phenomena in 3D Framework Architectures

TTPA’s rigid yet flexible structure permits controlled interpenetration in MOFs. Two distinct modes are observed:

4-Fold Interpenetration:

8-Fold Interpenetration:

Electrostatic surface potential calculations show that interpenetrated frameworks exhibit enhanced charge separation, with TTPA’s triazole regions displaying negative potentials (-0.45 e/Ų) and metal nodes showing positive potentials (+0.38 e/Ų) [7]. This polarization facilitates host-guest interactions, as demonstrated by a 4.7-fold increase in nitrobenzene adsorption capacity compared to non-interpenetrated analogs [4] [7].

Fundamental Electrochromic Mechanisms

The electrochromic behavior of triazole-based coordination polymers stems from the reversible redox processes occurring at the metal centers and organic ligands under applied electrical potential. Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine serves as a redox-active linker that facilitates efficient electron transfer throughout the coordination framework [3]. The triazole rings act as electron-accepting units, while the central triphenylamine core provides electron-donating capabilities, creating a balanced redox system essential for stable electrochromic operation.

When incorporated into metal-organic frameworks, particularly with manganese(II) and copper(II) ions, the compound forms three-dimensional coordination polymers that exhibit reversible color changes upon electrochemical oxidation and reduction [4]. The electrochromic switching mechanism involves the formation of radical cations at the triphenylamine center, coupled with ligand-to-metal charge transfer processes that modify the electronic absorption spectrum of the material [5] [6].

Performance Characteristics and Optimization

Recent investigations have demonstrated that triazole-based coordination polymers achieve exceptional electrochromic performance metrics. Metal-organic frameworks incorporating triazole ligands exhibit coloration efficiencies ranging from 158 to 941 cm²/C, with the highest values observed in zinc-based systems utilizing extended π-conjugated linkers [6] [7]. The switching times for these materials typically range from 0.2 to 10.4 seconds, depending on the framework topology and metal center selection.

The cycling stability of triazole-based electrochromic devices represents a critical performance parameter, with optimized systems maintaining over 95% of their initial electrochromic response after 1000 oxidation-reduction cycles [6] [8]. This exceptional stability arises from the robust coordination bonds formed between the triazole nitrogen atoms and metal centers, which prevent structural degradation during repeated electrochemical cycling.

| Material | Coloration Efficiency (cm²/C) | Switching Time (s) | Cycling Stability (cycles) | Operating Voltage (V) | Color Change |

|---|---|---|---|---|---|

| Zn-PDI MOF | 941 | <1.0 | >100 (99% retention) | ±0.8 | Colorless to blue |

| Triazole-Cu(I) CP | 158 | 8.4/10.4 | 300 (95% retention) | ±1.2 | Orange to blue |

| Tris-triazole-Cu(II) CP | 211 | 0.4-1.8 | 1000 (>95% retention) | ±1.0 | Transparent to colored |

| Fe-triazole CP | 346 | <2.0 | 150 (reversible) | ±1.4 | Magenta to transparent |

| Zn-triazole framework | 225 | 0.2-0.4 | 100 (>95% retention) | ±0.6 | Light to dark |

| Triazole-based MOF thin film | 300 | 5-10 | 500-1000 | ±1.0 | Variable |

Structural Design Principles

The design of high-performance electrochromic devices utilizing tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine requires careful consideration of framework topology and metal center selection. Two-dimensional layered structures provide optimal charge transport pathways while maintaining structural integrity during electrochemical cycling [9] [4]. The incorporation of additional functional groups, such as amino or hydroxyl substituents, can enhance the electrochromic contrast and reduce operating voltages [10].

Three-dimensional framework architectures offer increased surface area and improved electrolyte accessibility, leading to faster switching kinetics and higher coloration efficiencies [11] [12]. The porous nature of these materials facilitates ion diffusion during electrochemical processes, enabling rapid color changes and excellent device performance. Surface-anchored metal-organic frameworks have shown particular promise for flexible electrochromic applications, maintaining stable performance under mechanical stress [12].

Charge Transport Properties in Metal-Organic Semiconductor Hybrids

Electronic Structure and Conduction Mechanisms

The charge transport properties of coordination polymers incorporating tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine are fundamentally governed by the electronic structure of the triazole-metal coordination bonds and the π-conjugated phenyl rings [11] [13]. The triazole rings provide multiple coordination sites that enable the formation of extended metal-ligand networks with delocalized electronic states. These networks facilitate charge transport through both through-bond and through-space mechanisms, depending on the specific framework architecture and metal center selection.

Through-bond charge transport occurs via spatial and energetic overlap of metal d-orbitals with ligand π-orbitals, creating continuous pathways for electron migration [11] [14]. The copper(I) coordination polymers demonstrate particularly efficient through-bond conduction, with conductivities reaching 10⁻⁵ S/cm due to the strong covalent character of the Cu-N bonds [15] [16]. The triazole rings act as bridging ligands that maintain electronic communication between metal centers while providing structural stability.

Through-space charge transport mechanisms become dominant when the framework architecture enables π-π stacking interactions between adjacent ligands [11] [17]. The phenyl rings of tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine can engage in intermolecular π-π interactions at distances less than 3.5 Å, facilitating hopping transport between redox-active sites. This mechanism is particularly relevant in layered coordination polymers where the ligands adopt face-to-face arrangements.

Mobility and Conductivity Optimization

The charge carrier mobility in triazole-based metal-organic frameworks depends critically on the framework topology and the degree of electronic coupling between metal centers and organic ligands [13] [18]. Two-dimensional frameworks typically exhibit higher in-plane mobilities due to extended π-conjugation pathways, while three-dimensional architectures provide isotropic charge transport properties suitable for bulk applications.

Iron-based coordination polymers incorporating triazole ligands demonstrate remarkable enhancement in electrical conductivity upon oxidative doping, with conductivity increases of up to nine orders of magnitude [11]. The mixed-valence iron centers enable efficient charge transport through the triazole-bridged network, with the nitrogen atoms serving as π-acceptors that facilitate charge transfer processes.

| Framework Type | Conductivity (S/cm) | Charge Transport Mechanism | Mobility (cm²/V·s) | Band Gap (eV) | Temperature Dependence |

|---|---|---|---|---|---|

| Cu-triazole 2D MOF | 10⁻⁷ | Through-space hopping | 10⁻⁴ | 2.8 | Semiconducting |

| Zn-triazole 3D framework | 10⁻⁶ | Through-bond conduction | 10⁻³ | 2.4 | Metallic behavior |

| Fe-triazole coordination polymer | 10⁻⁵ | Mixed mechanism | 10⁻² | 2.1 | Variable range hopping |

| Triazole-bridged Cu(I) chain | 10⁻⁸ | Through-space π-π stacking | 10⁻⁵ | 3.2 | Activated transport |

| Mixed-ligand triazole MOF | 10⁻⁴ | Through-bond conjugation | 10⁻³ | 2.6 | Band-like transport |

| Triazole-phenyl hybrid MOF | 10⁻⁵ | Hopping transport | 10⁻⁴ | 2.9 | Thermally activated |

Temperature-Dependent Transport Phenomena

The temperature dependence of charge transport in triazole-based coordination polymers reveals complex electronic behavior that transitions between different conduction regimes [17] [14]. At low temperatures, many systems exhibit variable range hopping behavior, where charge carriers localize on specific metal centers or ligand sites. As temperature increases, thermal activation enables band-like transport in systems with sufficient electronic coupling.

The plastic deformation behavior observed in certain triazole coordination polymers, such as Cu-Trz (Trz = 1,2,3-triazolate), demonstrates the mechanical flexibility of these materials while maintaining semiconducting properties [14]. The delamination mechanism responsible for plastic bending involves the anisotropic bonding interactions between coordination layers, enabling the material to maintain electronic continuity under mechanical stress.